

Hoipin-8: Application Notes and Protocols for Researchers

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of **Hoipin-8**, a potent inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC).

Hoipin-8 is a valuable chemical tool for investigating the physiological and cellular functions of LUBAC and its role in signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][3][4] This document outlines the solubility characteristics of **Hoipin-8**, provides protocols for its preparation in both in vitro and in vivo experiments, and describes its mechanism of action.

Data Presentation Hoipin-8 Properties



Property	Value	Source
CAS Number	2519537-70-1	[1]
Molecular Formula	C23H15F2N4NaO3	
Molecular Weight	456.38 g/mol	_
IC50 (LUBAC)	11 nM	_
IC50 (LUBAC-mediated NF-κB activation)	0.42 μM (in HEK293T cells)	
IC50 (TNF-α-mediated NF-κB activation)	11.9 μΜ	

Solubility Data

Solvent	Concentration	Comments	Source
DMSO	10 mM	-	
DMSO	30 mg/mL (~65.73 mM)	Use fresh DMSO as moisture can reduce solubility.	
DMSO	50 mg/mL (~109.56 mM)	May require ultrasonic treatment.	-
Water	Insoluble	-	_
Ethanol	Insoluble	-	

Signaling Pathway

Hoipin-8 functions as a potent and specific inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). LUBAC is a key regulator of the canonical NF-κB signaling pathway, which is crucial in immune and inflammatory responses, as well as cell survival. LUBAC generates linear ubiquitin chains, which serve as a scaffold to recruit and activate downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent activation of NF-κB. By inhibiting LUBAC, **Hoipin-8** effectively suppresses this signaling cascade.





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Hoipin-8 inhibits LUBAC-mediated NF-κB activation.

Experimental Protocols Preparation of Hoipin-8 for In Vitro Experiments

This protocol describes the preparation of a stock solution and working solutions of **Hoipin-8** for use in cell-based assays.

Materials:

- Hoipin-8 powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Sterile cell culture medium

Procedure:

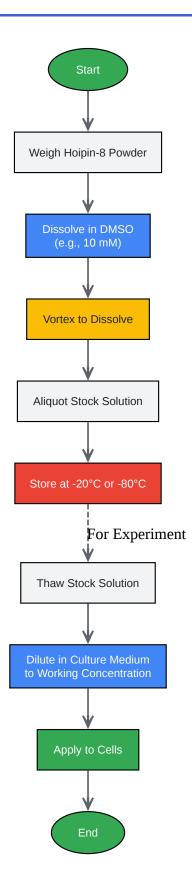
- Stock Solution Preparation (10 mM):
 - Aseptically weigh the required amount of Hoipin-8 powder.



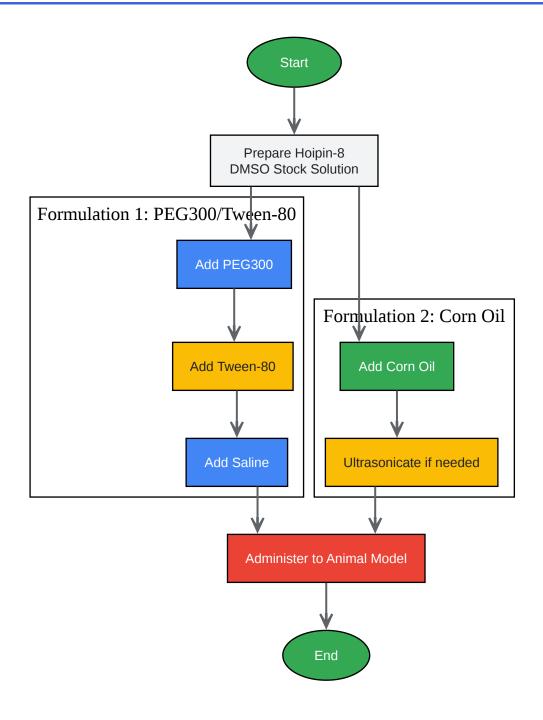
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.456 mg of Hoipin-8 in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to one year.
- Working Solution Preparation:
 - Thaw an aliquot of the 10 mM **Hoipin-8** stock solution at room temperature.
 - \circ Dilute the stock solution to the desired final concentration using sterile cell culture medium. For example, to prepare a 10 μ M working solution in 1 mL of medium, add 1 μ L of the 10 mM stock solution to 999 μ L of medium.
 - Mix well by gentle pipetting or vortexing.
 - Use the working solution immediately for your experiment.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.5\%$) to avoid cytotoxicity.









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